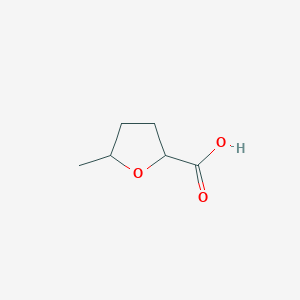

5-Methyloxolane-2-carboxylic acid

Übersicht

Beschreibung

5-Methyloxolane-2-carboxylic acid is an organic compound with the molecular formula C6H10O3 It is a derivative of oxolane, featuring a carboxylic acid functional group at the second position and a methyl group at the fifth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyloxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-methyl-2-hydroxy-2-pentenoic acid with an acid catalyst to induce cyclization, forming the oxolane ring. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the final product. Catalysts and solvents used in the process are selected to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyloxolane-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

Oxidation: Formation of 5-methyloxolane-2-one.

Reduction: Formation of 5-methyloxolane-2-methanol.

Substitution: Formation of various substituted oxolane derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methyloxolane-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized as a solvent or intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-Methyloxolane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methyl group may affect the compound’s hydrophobic interactions, altering its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyloxolane: A similar compound with a methyl group at the second position instead of the fifth.

5-Methyltetrahydrofuran-2-carboxylic acid: Another derivative with a similar structure but different functional group positioning.

Uniqueness

5-Methyloxolane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.

Biologische Aktivität

5-Methyloxolane-2-carboxylic acid, a compound belonging to the oxolane family, has garnered attention in recent years for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its oxolane ring structure with a carboxylic acid functional group. Its molecular formula is . The presence of the methyl group on the oxolane ring influences its hydrophobicity and reactivity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 130.15 g/mol |

| Melting Point | Variable (depends on purity) |

| Solubility | Soluble in polar solvents |

The biological activity of this compound primarily involves its interactions with various biomolecules, including enzymes and receptors. It can act as a ligand, modulating the activity of these biomolecules. This interaction can lead to diverse biological effects, depending on the specific target involved.

- Enzyme Interaction : The compound may serve as a substrate or inhibitor in enzymatic reactions. Preliminary studies indicate that it can influence metabolic pathways by interacting with key enzymes.

- Receptor Binding : It has been suggested that this compound can bind to specific receptors, potentially affecting signaling pathways related to cellular processes.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. For instance, studies have shown that certain structural modifications can enhance its efficacy against various bacterial strains.

- Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of this compound derivatives and their antimicrobial properties. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

In addition to antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects.

- Research Findings : In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential as a therapeutic agent for inflammatory diseases .

Research Applications

The versatility of this compound extends beyond its biological activities; it is also utilized in various scientific research applications:

- Medicinal Chemistry : As a precursor for synthesizing pharmaceutical compounds with potential therapeutic effects.

- Biochemical Studies : Used to investigate enzyme-substrate interactions and metabolic pathways.

- Industrial Applications : Employed in producing specialty chemicals and materials due to its unique chemical properties.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to other compounds in the oxolane family:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cis-5-Methyloxolane-2-carboxylic Acid | Different stereochemistry affecting reactivity | |

| 5-Ethyloxolane-2-carboxylic Acid | Lacks methyl group, altering hydrophobicity | |

| 5-Methyltetrahydrofuran-2-carboxylic Acid | Different ring structure influencing activity |

Eigenschaften

IUPAC Name |

5-methyloxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEBMMMSMHXMLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.